(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride
Overview
Description
“®-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O . It has a molecular weight of 176.65 .
Molecular Structure Analysis
The InChI code for “®-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride” is 1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1 . This indicates the presence of a pyrazinone ring in the structure.Physical And Chemical Properties Analysis
“®-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride” is a solid compound that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemical Syntheses and Mechanisms
A study described the switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles, demonstrating experimental and DFT evidence for the 1,4-diazahexatriene intermediate. This method could potentially be applied to derivatives of (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride for synthesizing pyrrole and pyrazine derivatives under different conditions (Rostovskii et al., 2017).
Research on N-unsubstituted and N-substituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones has been conducted, leading to novel heterocyclic systems with potential for further chemical and pharmacological exploration (Mokrov et al., 2011); (Mokrov et al., 2010).
A domino approach to synthesize biologically relevant dihydropyrrolo[1,2-a]pyrazin-1(2H)ones and dihydropyrrolo[1,2-a]indol-1(2H)ones through a Michael/intramolecular nucleophilic substitution pathway was disclosed, offering a flexible route to these compounds from vinyl selenones and carboxamides (Palomba et al., 2018).
Potential Biological Activity
Synthesis and biological evaluation of hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists have been explored, indicating the potential therapeutic application of such derivatives in psychiatric disorders (Richter et al., 2006).
Another study focused on the synthesis of hexahydro-pyrrolo- and hexahydro-1H-pyrido[1,2-b]pyridazin-2-ones as inhibitors of HCV NS5B polymerase, highlighting the antiviral potential of these compounds (Ruebsam et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .
properties
IUPAC Name |
(8aR)-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXDSXZRXCCQED-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(=O)N2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCC(=O)N2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride | |
CAS RN |
1303974-99-3 | |
Record name | Pyrrolo[1,2-a]pyrazin-4(1H)-one, hexahydro-, hydrochloride (1:1), (8aR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303974-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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